Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate
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Overview
Description
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate is a chemical compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is also known by its IUPAC name, methyl 3-isopropoxytetrahydrofuran-3-carboxylate . This compound is typically used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(propan-2-yloxy)oxolane-3-carboxylate involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-(propan-2-yloxy)oxolane-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.
Reduction: Conducted using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Requires nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(propan-2-yloxy)oxolane-3-carboxylic acid and methanol.
Reduction: 3-(propan-2-yloxy)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(propan-2-yloxy)oxolane-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methoxy)oxolane-3-carboxylate
- Methyl 3-(ethoxy)oxolane-3-carboxylate
- Methyl 3-(butoxy)oxolane-3-carboxylate
Uniqueness
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate is unique due to its specific isopropoxy substituent, which can influence its reactivity and interactions compared to other similar compounds
Biological Activity
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its stability and reactivity. The presence of the propan-2-yloxy substituent enhances its solubility and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Certain structural analogs have demonstrated the ability to modulate inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
The biological activity is believed to involve interactions with specific molecular targets, including enzymes and receptors. Detailed studies are necessary to elucidate the exact pathways through which this compound exerts its effects.
Synthesis Methods
This compound can be synthesized through various chemical pathways, often involving the reaction of carboxylic acids with alcohols under controlled conditions. For instance, reactions with methanol or ethanol yield corresponding esters that can be further modified to achieve the desired compound .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features that may influence biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
3-(Propan-2-yl)oxolane-2-carboxylic acid | CHO | Lacks the propan-2-yloxy group; different reactivity profile |
4-Hydroxybutanoic acid | CHO | Simple structure; used in polymer synthesis |
5-Methyl-2-pyrrolidinone | CHNO | Contains nitrogen; used as a solvent and in chemical synthesis |
The specific functional groups present in this compound contribute to its distinct reactivity and biological profile compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
- Anti-inflammatory Mechanisms : Research has highlighted that certain analogs can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable profiles for drug development, including good solubility and moderate permeability across biological membranes .
Properties
IUPAC Name |
methyl 3-propan-2-yloxyoxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(2)13-9(8(10)11-3)4-5-12-6-9/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRMKCHOBMKVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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